2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide
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Description
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.388. The purity is usually 95%.
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Scientific Research Applications
- Application : Telmisartan has been studied as a green corrosion inhibitor for mild steel in 1 M hydrochloric acid. It effectively inhibits corrosion by forming an adsorbate layer on the metallic surface. The inhibition efficiency increases with increasing Telmisartan concentration, reaching a maximum of 97.39% at 125 mg/L concentration. Polarization studies indicate that Telmisartan acts as a cathodic-type inhibitor, and electrochemical impedance spectroscopy (EIS) confirms its adsorption behavior. The apparent activation energy (Ea) suggests that Telmisartan creates an energy barrier against the corrosion process .
- Application : Telmisartan, a derivative of this compound, is an angiotensin II receptor blocker (ARB) used to treat hypertension. It selectively blocks the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure. Additionally, Telmisartan has shown potential in managing cardiovascular diseases and diabetic nephropathy .
- Application : Research suggests that certain benzodiazole derivatives, including Telmisartan, exhibit anticancer properties. These compounds interfere with cell proliferation, angiogenesis, and tumor growth. Telmisartan’s ability to modulate peroxisome proliferator-activated receptor gamma (PPARγ) and inhibit cancer cell migration makes it an interesting candidate for further investigation .
- Application : Telmisartan has been explored for its potential neuroprotective effects. It may enhance cognitive function by modulating brain inflammation, oxidative stress, and neurotrophic factors. Studies in animal models suggest that Telmisartan could be beneficial in neurodegenerative conditions such as Alzheimer’s disease .
- Application : Telmisartan exhibits antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress. These effects contribute to its potential therapeutic benefits beyond its primary use as an antihypertensive agent .
- Application : Telmisartan’s anti-inflammatory actions involve modulation of nuclear factor-kappa B (NF-κB) signaling and cytokine production. It may have implications in inflammatory diseases, including atherosclerosis and rheumatoid arthritis .
Corrosion Inhibition
Pharmaceutical Applications
Anticancer Properties
Neuroprotection and Cognitive Enhancement
Antioxidant Activity
Anti-Inflammatory Effects
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-18(11-23-13-21-15-8-4-5-9-17(15)23)22-16(14-6-2-1-3-7-14)10-24-19(26)12-28-20(24)27/h1-9,13,16H,10-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGYIEKQNJSWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.